1-乙烯基三唑

描述

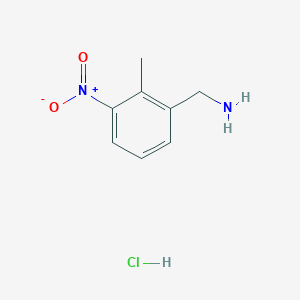

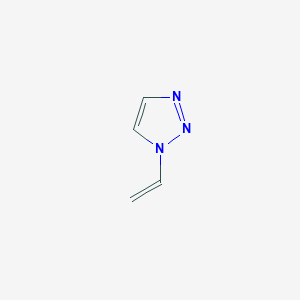

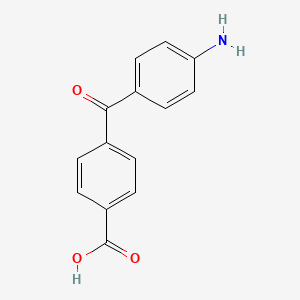

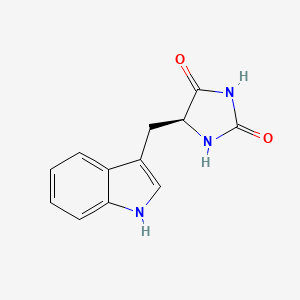

1-Vinyltriazole is a compound that contains a triazole ring, a five-membered ring with two carbon atoms and three nitrogen atoms . It’s used in the preparation of poly (1-vinyl-1,2,4-triazole) and its copolymers .

Synthesis Analysis

1-Vinyltriazole can be synthesized through a green route involving alkynes and triazoles promoted by an inorganic base under transition metal-free conditions . This method shows great catalytic activity for the anti-Markovnikov stereoselective hydroamination of alkynes .

Molecular Structure Analysis

The molecular structure of 1-Vinyltriazole consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The empirical formula is C4H5N3 .

Chemical Reactions Analysis

1-Vinyltriazole displays strong adsorption on gold surfaces. The monomer binds to the metal surface via heterocyclic pyridine-like nitrogen .

Physical And Chemical Properties Analysis

1-Vinyltriazole is a liquid with a refractive index of n20/D 1.511 and a density of 1.099 g/mL at 20 °C . It has a molecular weight of 95.10 .

科学研究应用

无水质子传导性

聚(1,2,4-乙烯基三唑)(PVTr)及其共聚物在磷酸掺杂的膜中显示出显着的溶解度改善和质子传导性。此特性对于燃料电池和其他电化学器件的应用至关重要 (Pu、Ye 和 Wan,2007)。

聚合物改性

1-乙烯基三唑已用于聚氯乙烯的改性,得到具有反应性乙烯基三唑单元的共聚物。这些材料表现出独特的电学、物理、催化和吸附性能,扩大了它们的潜在应用 (Ermakova 等人,2017)。

纳米粒子合成

已经报道了聚(1-乙烯基三唑)接枝的氧化铁纳米粒子的合成,其中这些纳米粒子表现出超顺磁性。这种特性在包括磁共振成像 (MRI) 和靶向药物递送在内的各个领域很有价值 (Deligöz 等人,2012)。

可聚合乙烯基三唑的合成

开发用于制备乙烯基-1,2,3-三唑的有效、可扩展工艺增强了这些化合物在工业应用中的实用性。这种方法对于创建具有特定性能的材料至关重要 (Praud、Bootzeek 和 Blache,2013)。

贵金属的吸附

1-乙烯基-1,2,4-三唑与丙烯腈的共聚物已显示出对贵金属离子的吸附活性。此特性在金属回收和提纯领域尤为重要 (Ermakova 等人,2012)。

聚合物电解质膜中的质子传导性

1-乙烯基三唑已被用于增强聚合物电解质膜中的质子传导性。这些膜是燃料电池中的关键部件,尤其是在中温操作中 (Zhou 等人,2005)。

电化学应用

已经研究了 N-乙烯基唑(包括 1-乙烯基三唑)的电化学还原,揭示了还原机理的见解。这项研究对于理解这些化合物的电化学行为具有重要意义 (Lopyrev 等人,1986)。

辐射化学中的纳米粒子形成

已经探索了聚(乙烯基三唑)悬浮液中银纳米粒子的辐射化学制备。这种方法有望制造抗菌材料 (Zharikov 等人,2020)。

作用机制

安全和危害

未来方向

1-Vinyltriazole shows great application potential in the production of polymerizable functional materials and polymer materials . It’s used in the preparation of poly (1-vinyl-1,2,4-triazole) and its copolymers, which have been reported to increase the equilibrium water content and endow hydrogels with anti-bacterial and anti-inflammatory abilities .

属性

IUPAC Name |

1-ethenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c1-2-7-4-3-5-6-7/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVBQSUFWURSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461835 | |

| Record name | 1-vinyltriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41917-22-0 | |

| Record name | 1-vinyltriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8,8-Dibromo-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B1655690.png)

![N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-1-(thiophen-2-yl)methanimine](/img/structure/B1655702.png)